N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide

Description

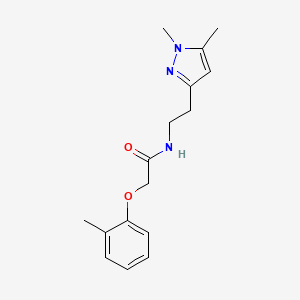

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with methyl groups at positions 1 and 5, an ethyl linker, and an o-tolyloxy (2-methylphenoxy) acetamide moiety. This structure combines a heterocyclic aromatic system (pyrazole) with a phenoxyacetamide group, a framework known for diverse biological and coordination properties .

Properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-12-6-4-5-7-15(12)21-11-16(20)17-9-8-14-10-13(2)19(3)18-14/h4-7,10H,8-9,11H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYHRLPYNLIHBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCC2=NN(C(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a pyrazole ring substituted with a dimethyl group and an ethyl chain linked to an o-tolyloxyacetamide moiety. The synthesis typically involves the following steps:

- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

- Substitution with Dimethyl Groups : Dimethylation is achieved using methylating agents like methyl iodide in the presence of a base.

- Attachment of the Ethyl Chain : Alkylation using ethyl bromide or chloride introduces the ethyl chain.

- Formation of the Acetamide Moiety : The final step involves coupling the modified pyrazole with o-tolyl acetate to form the acetamide.

Antitumor Activity

Recent studies have highlighted that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Research indicates that these compounds can inhibit key cancer-related pathways:

- Inhibition of BRAF(V600E) : Pyrazole derivatives have shown potent inhibitory activity against BRAF(V600E), a common mutation in various cancers .

- Cell Proliferation : In vitro studies demonstrated that this compound can reduce cell proliferation in cancer cell lines through apoptosis induction mechanisms .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Mechanistically, it may modulate signaling pathways such as NF-kB and MAPK .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial strains. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis and death. This activity suggests potential applications in treating infections caused by resistant bacterial strains .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and inflammation.

- Receptor Modulation : It can bind to receptors that play critical roles in cellular signaling pathways related to cancer and inflammation .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antitumor activity in vitro against BRAF(V600E) mutant cancer cells. |

| Study 2 | Found anti-inflammatory effects by reducing TNF-alpha levels in murine models. |

| Study 3 | Showed antimicrobial efficacy against Gram-positive bacteria with minimal inhibitory concentrations lower than standard antibiotics. |

Scientific Research Applications

Biological Activities

1. Antitumor Activity

Research indicates that pyrazole derivatives exhibit antitumor properties. A study on pyrazole amide derivatives demonstrated their effectiveness against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance cytotoxicity .

2. Anti-inflammatory Properties

Pyrazole compounds are known for their anti-inflammatory effects. For instance, derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes and pain . The compound may also exhibit similar properties, making it a candidate for further exploration in inflammatory disease treatment.

3. Antimicrobial Activity

Pyrazole derivatives have shown promising results as antimicrobial agents. A study highlighted the synthesis of ultra-short antimicrobial peptidomimetics derived from pyrazole, which displayed significant anti-biofilm activity against bacterial strains . This suggests that N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide could be explored for its potential antimicrobial applications.

Case Study 1: Antitumor Activity

In a recent study, a series of pyrazole amides were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the pyrazole ring significantly enhanced their antitumor activity. The compound this compound was noted for its ability to induce apoptosis in cancer cells .

Case Study 2: COX-2 Inhibition

A focused investigation into COX-2 inhibitors revealed that compounds similar to this compound exhibited selective inhibition of COX-2 with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This positions the compound as a potential therapeutic agent for treating inflammatory conditions .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural elements and substituents of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide with related compounds:

Key Observations :

- The target compound lacks the 3-oxo group present in most analogs, which may reduce hydrogen-bonding capacity and alter solubility .

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic studies of related compounds reveal consistent hydrogen-bonding motifs. For example:

- 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide forms dimers via N–H⋯O hydrogen bonds, creating R₂²(10) graph-set patterns . These interactions stabilize crystal packing and may influence bioavailability.

- N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide exhibits similar dimerization, with additional C–H⋯π interactions due to the methylsulfanyl group .

- The absence of the 3-oxo group in the target compound likely disrupts such dimerization, leading to distinct solid-state properties.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide and related acetamide-pyrazole derivatives?

Answer: A standard approach involves coupling pyrazole-containing amines with substituted acetamides via carbodiimide-mediated reactions. For example, 4-aminoantipyrine derivatives are reacted with arylacetic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane, followed by crystallization . Triethylamine is often used to neutralize HCl generated during the reaction. TLC is recommended for monitoring reaction progress .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Answer:

- Spectroscopy : ¹H/¹³C NMR confirms proton and carbon environments (e.g., pyrazole ring protons at δ 2.1–2.5 ppm for methyl groups; acetamide carbonyl at ~170 ppm in ¹³C NMR) . IR identifies functional groups (amide C=O stretch at ~1650 cm⁻¹) .

- Chromatography : LC-MS validates molecular weight and purity .

- Elemental analysis : Ensures stoichiometric C/H/N/O ratios .

Q. What preliminary biological activities are reported for structurally similar acetamide-pyrazole derivatives?

Answer: Analogous compounds exhibit antifungal, insecticidal, and non-linear optical properties. For instance, derivatives with 4-nitrophenyl or dichlorophenyl substituents show enhanced bioactivity due to electron-withdrawing groups . Initial screening often involves in vitro assays against model organisms (e.g., Candida albicans for antifungal activity) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be utilized to resolve structural ambiguities in this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and supramolecular interactions. For example, the pyrazole ring in related compounds is nearly planar (deviation <0.005 Å), and dihedral angles between aryl rings (e.g., 59.3° between nitrophenyl and phenyl groups) reveal steric and electronic effects . Hydrogen-bonding networks (N–H⋯O, C–H⋯O) form R₂²(10) motifs, stabilizing crystal packing . SHELXD/SHELXE pipelines enable high-throughput phasing for macromolecular complexes .

Q. How can computational methods like molecular docking and PASS predict the biological potential of this compound?

Answer:

- PASS (Prediction of Activity Spectra for Substances) : Estimates probable biological targets (e.g., enzyme inhibition, receptor modulation) based on structural descriptors .

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to target proteins (e.g., fungal CYP51 for antifungals). Docking scores and interaction maps (hydrogen bonds, π-π stacking) guide SAR optimization .

Q. What strategies address contradictions in biological activity data across structurally similar derivatives?

Answer:

- Substituent effects : Compare electron-donating (e.g., methyl) vs. electron-withdrawing (e.g., nitro) groups on the pyrazole or aryl rings. For example, 4-nitrophenyl derivatives show higher antifungal activity than methylsulfanyl analogs due to increased electrophilicity .

- Crystallographic data : Correlate dihedral angles (e.g., 67.0° twist in nitrophenyl derivatives) with steric hindrance affecting binding .

- Dose-response assays : Validate activity thresholds using IC₅₀/EC₅₀ metrics to rule out false positives .

Methodological Considerations

Q. How can hydrogen-bonding patterns inform the design of derivatives with improved stability or solubility?

Answer: Graph set analysis (Bernstein et al., 1995) identifies recurring motifs (e.g., N–H⋯O chains along [100] in nitrophenyl derivatives). Introducing polar groups (e.g., hydroxyl, sulfonyl) enhances hydrogen bonding, potentially improving aqueous solubility. Conversely, hydrophobic substituents (e.g., methyl) may stabilize π-π interactions in lipophilic environments .

Q. What experimental precautions are necessary during synthesis to avoid side reactions or byproducts?

Answer:

- Temperature control : Maintain reflux at <80°C to prevent decomposition of chloroacetyl chloride intermediates .

- Solvent selection : Dichloromethane minimizes side reactions vs. polar solvents like DMF .

- Purification : Recrystallization from pet-ether or methylene chloride removes unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.